3-(4-Antipyrinyl)-1-phenyl-2-thiourea
Overview
Description
3-(4-Antipyrinyl)-1-phenyl-2-thiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of an antipyrine moiety, which is a derivative of pyrazolone, and a phenyl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea typically involves the reaction of 4-aminoantipyrine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Aminoantipyrine+Phenyl isothiocyanate→this compound
The reaction mixture is usually heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Antipyrinyl)-1-phenyl-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea is largely dependent on its interaction with biological targets. The antipyrine moiety is known to inhibit cyclooxygenase enzymes, which play a role in the inflammatory response. Additionally, the thiourea group can interact with metal ions, forming complexes that may exhibit unique biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: A precursor in the synthesis of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea, known for its analgesic and anti-inflammatory properties.
Phenylthiourea: Shares the thiourea backbone but lacks the antipyrine moiety, used in various chemical and biological applications.
Schiff Bases of 4-Aminoantipyrine: Compounds derived from the condensation of 4-aminoantipyrine with aldehydes or ketones, known for their antimicrobial and anticancer activities.
Uniqueness
This compound is unique due to the combination of the antipyrine and thiourea moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-phenylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXLLLUEADCXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199587 | |
Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51641-29-3 | |
Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051641293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(4-Antipyrinyl)-1-phenyl-2-thiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, 3-(4-antipyrinyl)-1-phenyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-ANTIPYRINYL)-1-PHENYL-2-THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J287O155BA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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